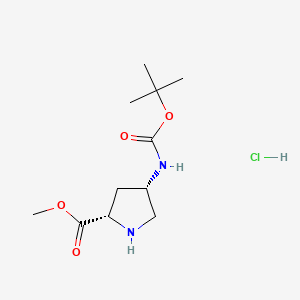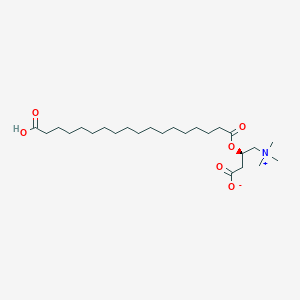
アリピプラゾール不純物17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine is a chemical compound that is structurally related to Aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and other mood disorders. Impurities in pharmaceutical compounds can arise during the synthesis, storage, or degradation of the drug. These impurities need to be identified, quantified, and controlled to ensure the safety and efficacy of the pharmaceutical product.
科学的研究の応用
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations . In biology, it is used to study the metabolic pathways and degradation products of Aripiprazole . In medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Aripiprazole by providing insights into its impurity profile . In the industry, it is used in quality control processes to ensure the purity and safety of pharmaceutical products .
生化学分析
Biochemical Properties
It is known that Aripiprazole and its impurities have significant differences in polarity
Cellular Effects
Aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability It’s plausible that Aripiprazole Impurity 17 may have similar effects on various types of cells and cellular processes
Molecular Mechanism
Aripiprazole has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel . It’s possible that Aripiprazole Impurity 17 may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of Aripiprazole Impurity 17 at different dosages in animal models are not well studied. Studies on aripiprazole have shown that it can reduce the hyperdopaminergic activity selectively in animal models
Metabolic Pathways
The metabolic pathways involving Aripiprazole Impurity 17 are not well known. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries
準備方法
The preparation of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from the bulk drug substance . The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired impurity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the impurity .
化学反応の分析
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of dehydrogenated products .
作用機序
Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . This unique mechanism allows it to modulate neurotransmitter activity in the brain, thereby exerting its antipsychotic effects. The molecular targets and pathways involved in the action of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine are likely to be similar, involving interactions with dopamine and serotonin receptors .
類似化合物との比較
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine can be compared with other related impurities such as Aripiprazole Impurity F, Aripiprazole Impurity G, and Dehydroaripiprazole . These impurities share structural similarities with Aripiprazole but differ in their chemical properties and biological activities. For example, Dehydroaripiprazole is a major metabolite of Aripiprazole and has similar pharmacological effects, while Aripiprazole Impurity F and G are minor impurities with distinct chemical structures . The uniqueness of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine lies in its specific formation pathway and its role in the overall impurity profile of Aripiprazole .
特性
IUPAC Name |
N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYHQLJUGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







